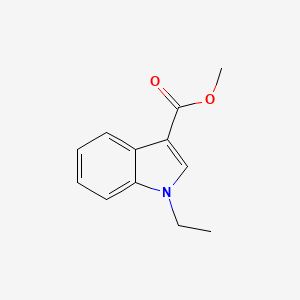

Methyl 1-ethylindole-3-carboxylate

Description

Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry

The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of synthetic chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound significance. openmedicinalchemistryjournal.comirjmets.comtcichemicals.com The unique electronic properties of the indole nucleus, characterized by its electron-rich nature, make it a versatile building block for the construction of complex molecular architectures. irjmets.com This reactivity, particularly towards electrophilic substitution at the C3-position, allows for diverse functionalization, leading to a wide spectrum of biologically active molecules. openmedicinalchemistryjournal.com

The indole framework is a key constituent in numerous alkaloids, amino acids like tryptophan, and neurotransmitters such as serotonin (B10506) and melatonin. irjmets.com Consequently, the development of novel synthetic methodologies to access functionalized indoles remains an active and vital area of research in organic chemistry. researchgate.netnih.gov The adaptability of the indole scaffold enables chemists to fine-tune the steric and electronic properties of molecules, which is crucial in the design and discovery of new therapeutic agents and materials.

Overview of Indole-3-Carboxylate (B1236618) Ester Derivatives in Contemporary Chemistry

Among the various classes of indole derivatives, indole-3-carboxylate esters have emerged as particularly important intermediates in contemporary chemistry. The ester functionality at the 3-position serves as a versatile handle for further chemical transformations, allowing for the introduction of a wide range of substituents. This has led to their use in the synthesis of a multitude of compounds with diverse applications.

In medicinal chemistry, indole-3-carboxylate esters are precursors to a variety of pharmacologically active compounds, including anti-inflammatory agents, and potential anticancer therapeutics. openmedicinalchemistryjournal.com The ability to modify the ester group and other positions of the indole ring provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of drug candidates. Furthermore, these esters are valuable in materials science for the development of novel organic materials with specific electronic and photophysical properties.

Academic Research Context and Objectives for Methyl 1-ethylindole-3-carboxylate

While the broader class of indole-3-carboxylate esters has been the subject of extensive research, academic studies focusing specifically on this compound are not widely documented in publicly available literature. The primary research interest in this particular molecule likely stems from its potential as a building block in the synthesis of more complex, biologically active N-alkylated indole derivatives.

The objectives for studying a compound like this compound would typically involve:

Developing efficient and scalable synthetic routes for its preparation.

Investigating its chemical reactivity, particularly at the ester and other positions of the indole ring.

Utilizing it as a key intermediate in the total synthesis of natural products or in the creation of libraries of novel compounds for biological screening.

Exploring its potential applications in areas such as medicinal chemistry and materials science, based on the properties of related N-alkylated indole-3-carboxylate esters.

Given the lack of specific research on this compound, its academic context is best understood by examining the research on analogous N-alkylated indole-3-carboxylates.

Historical Development of Indole Synthesis Relevant to Ester Derivatives

The synthesis of indoles has a rich history dating back to the 19th century, with numerous named reactions developed to construct this important heterocyclic system. Many of these classical methods have been adapted for the synthesis of indole-3-carboxylate esters.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com This method can be adapted to produce indole-3-carboxylate esters by using a keto-ester as the carbonyl component.

The Reissert indole synthesis provides a route to indole-2-carboxylic acids, which can be subsequently esterified. wikipedia.orgchemeurope.com This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization. wikipedia.orgchemeurope.com

The Leimgruber-Batcho indole synthesis is another powerful method that is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions, which can then be functionalized. wikipedia.orgtandfonline.com The reaction starts from an o-nitrotoluene and involves the formation of an enamine intermediate followed by reductive cyclization. wikipedia.org This method has been extended to the synthesis of 3-substituted indoles, including indole-3-carboxylates. tandfonline.com

The Madelung synthesis , reported in 1912, involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. wikipedia.orgwikipedia.org While traditionally used for 2-substituted indoles, modifications have expanded its scope. wikipedia.org

More contemporary methods, often utilizing transition-metal catalysis, have further broadened the toolbox for synthesizing indole-3-carboxylate esters with high efficiency and functional group tolerance. These include the Larock indole synthesis , which involves the palladium-catalyzed reaction of an o-iodoaniline with an alkyne, and the Hegedus indole synthesis , a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. wikipedia.orgthieme-connect.comontosight.ai The Buchwald-Hartwig amination has also been employed in modern indole syntheses, including the N-arylation of indoles. organic-chemistry.orgwikipedia.org

These diverse synthetic strategies highlight the enduring importance of the indole ring system and the continuous evolution of methods to access valuable derivatives like this compound.

Data Tables

Table 1: Properties of Selected Indole-3-Carboxylate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 1H-indole-3-carboxylate | C₁₀H₉NO₂ | 175.18 | 151-154 |

| Ethyl 1H-indole-3-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 122-125 |

| Methyl 1-methyl-1H-indole-3-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 69-72 |

| Ethyl 2-methyl-1H-indole-3-carboxylate | C₁₂H₁₃NO₂ | 203.24 | 134-136 wikipedia.org |

| Ethyl 1-acetyl-1H-indole-3-carboxylate | C₁₃H₁₃NO₃ | 231.25 | 78-80 researchgate.net |

Table 2: Overview of Historical Indole Syntheses

| Synthesis Name | Year Discovered | Key Reactants | Key Features |

| Fischer Indole Synthesis | 1883 wikipedia.org | Phenylhydrazine, Aldehyde/Ketone | Widely applicable, acid-catalyzed. wikipedia.orgbyjus.com |

| Bischler-Möhlau Indole Synthesis | 1882-1892 wikipedia.org | α-Halo-ketone, Aniline (B41778) | Forms 2-aryl-indoles. wikipedia.org |

| Madelung Synthesis | 1912 wikipedia.org | N-Phenylamide | High temperature, strong base. wikipedia.orgwikipedia.org |

| Nenitzescu Indole Synthesis | 1929 wikipedia.org | Benzoquinone, β-Aminocrotonic ester | Forms 5-hydroxyindoles. wikipedia.org |

| Reissert Indole Synthesis | 1897 wikipedia.org | o-Nitrotoluene, Diethyl oxalate | Produces indole-2-carboxylic acids. wikipedia.orgchemeurope.com |

| Leimgruber-Batcho Indole Synthesis | 1976 wikipedia.org | o-Nitrotoluene, DMF-dimethyl acetal | High yielding, mild conditions. wikipedia.org |

| Larock Indole Synthesis | 1991 wikipedia.org | o-Iodoaniline, Alkyne | Palladium-catalyzed. wikipedia.org |

| Hegedus Indole Synthesis | 1976 wikipedia.org | o-Alkenyl aniline | Palladium-mediated cyclization. thieme-connect.comwikipedia.org |

| Buchwald-Hartwig Amination | 1994 | Aryl halide, Amine | Palladium-catalyzed C-N bond formation. wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 1-ethylindole-3-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-13-8-10(12(14)15-2)9-6-4-5-7-11(9)13/h4-8H,3H2,1-2H3 |

InChI Key |

VVKGPGIOVJYAHI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Indole 3 Carboxylate Esters

Classical Indole (B1671886) Core Synthesis Approaches

Several named reactions have become classical methods for the synthesis of the indole nucleus. These methods provide a foundation for accessing a wide variety of substituted indoles.

The Reissert indole synthesis is a well-established method for preparing indoles from o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.orgchemeurope.com The initial step involves the condensation of these starting materials to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgchemeurope.com This is followed by a reductive cyclization, often using reagents like zinc in acetic acid, to yield the indole-2-carboxylic acid. wikipedia.orgchemeurope.com To arrive at Methyl 1-ethylindole-3-carboxylate, this product would require subsequent N-alkylation and modification of the C2 substituent. Potassium ethoxide has been noted to provide better results than sodium ethoxide in the initial condensation step. wikipedia.org

Mechanistic adaptations often focus on the reductive cyclization step to improve yields and substrate scope. researchgate.net An intramolecular variation of the Reissert reaction has been developed where a furan ring-opening provides the necessary carbonyl for cyclization, resulting in an indole with a ketone side chain. wikipedia.org

| Key Step | Description |

| Condensation | Base-catalyzed reaction of o-nitrotoluene and diethyl oxalate. |

| Reductive Cyclization | Conversion of the intermediate pyruvate derivative to the indole ring. |

The Bartoli indole synthesis is a powerful method for the preparation of substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com A key feature of this reaction is the requirement of three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The reaction proceeds through the formation of a nitrosoarene intermediate, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgname-reaction.com The presence of a bulky substituent at the ortho position to the nitro group is often crucial for the success of the reaction and generally leads to higher yields. wikipedia.orgonlineorganicchemistrytutor.com This methodology has become a flexible and direct route to 7-substituted indoles. wikipedia.orgresearchgate.net

A modification by Dobbs expanded the utility of the Bartoli synthesis by using an ortho-bromine as a directing group, which is later removed. wikipedia.org

| Reactant | Role in Synthesis |

| ortho-Substituted Nitroarene | Starting material that dictates the substitution pattern of the indole. |

| Vinyl Grignard Reagent | Reacts with the nitro group to initiate the reaction cascade. |

The Nenitzescu indole synthesis is a valuable method for the direct synthesis of 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The mechanism involves a Michael addition, followed by a nucleophilic attack and an elimination step. wikipedia.org First reported by Costin Nenițescu in 1929, this synthesis is particularly significant because the 5-hydroxyindole core is found in many biochemically important molecules, including serotonin (B10506). wikipedia.org

The reaction can be performed with various substituents on both the benzoquinone and the enamine, and a solid-state variation has also been developed. wikipedia.org

| Reactant | Function |

| Benzoquinone | The electrophilic component in the initial Michael addition. |

| β-Aminocrotonic ester | The nucleophilic enamine component. |

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. wikipedia.org The reaction proceeds through the formation of an intermediate which then undergoes electrophilic cyclization. wikipedia.orgchemeurope.com A notable characteristic of this synthesis is the potential for rearrangements, which can lead to mixtures of products. bhu.ac.innih.gov The reaction conditions are often harsh, which has limited its application compared to other indole syntheses. wikipedia.orgchemeurope.com However, milder methods have been developed, including the use of lithium bromide as a catalyst and microwave irradiation. wikipedia.orgchemeurope.com

The mechanism involves the initial formation of an α-arylamino-ketone, which then cyclizes under acidic conditions. bhu.ac.in

N-Alkylation Strategies for Indole Ester Synthesis

A more direct and common approach to obtaining N-substituted indole esters like this compound is through the N-alkylation of a pre-existing indole-3-carboxylate (B1236618).

The direct N-alkylation of the indole nitrogen is a frequently employed strategy. rsc.org This method typically involves the deprotonation of the indole NH with a base, followed by reaction with an alkylating agent. google.comgoogle.com Common bases used for this purpose include sodium hydride (NaH) in a solvent like dimethylformamide (DMF). rsc.org

The choice of alkylating agent is also critical. For the synthesis of this compound, an ethylating agent such as ethyl iodide or ethyl bromide would be used. The reaction generally proceeds with high selectivity for N-alkylation over C-alkylation. rsc.org

| Reagent | Purpose | Example |

| Base | Deprotonation of the indole nitrogen. | Sodium Hydride (NaH) |

| Alkylating Agent | Introduction of the ethyl group onto the nitrogen. | Ethyl Iodide (EtI) |

| Solvent | To facilitate the reaction. | Dimethylformamide (DMF) |

Post-Esterification N-Alkylation Approaches

A primary and straightforward route to obtaining N-substituted indole-3-carboxylate esters, such as this compound, involves a two-step sequence. The first step is the synthesis of the parent indole-3-carboxylate ester, for instance, Methyl indole-3-carboxylate. This is followed by the alkylation of the indole nitrogen.

This N-alkylation is traditionally achieved by deprotonating the indole's N-H bond with a strong base, followed by reaction with an alkylating agent. Common approaches have historically utilized a stoichiometric amount of a strong base like sodium hydride (NaH) to form the indole anion, which then reacts with an electrophile such as an alkyl halide. youtube.com

More contemporary methods have sought to improve efficiency and safety by using catalytic amounts of a base under milder conditions. For instance, N-alkylation can be performed using dimethyl carbonate or dibenzyl carbonate as the alkylating agent in the presence of a catalytic quantity of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This approach avoids the use of more hazardous alkylating agents like methyl iodide or dimethyl sulfate. google.comgoogle.com The reaction conditions can be further optimized by using microwave irradiation to reduce reaction times. google.comgoogle.com The choice of solvent, such as N,N-dimethylformamide (DMF), and the molar ratio of the base to the indole substrate are critical parameters for achieving high yields. google.com

Table 1: Conditions for Post-Esterification N-Alkylation of Indoles

| Base | Alkylating Agent | Solvent | Key Conditions | Yield |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halide (e.g., alpha-bromo ester) | Not Specified | Stoichiometric base, SN2 reaction | Not Specified |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Dimethyl Carbonate (DMC) | DMF or DMA | Catalytic base (0.05:1 to 0.15:1 ratio), 90-95°C | ~98% |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Dibenzyl Carbonate (DBC) | DMA | Catalytic base (0.05:1 to 0.35:1 ratio), 95-135°C | High |

| Potassium Hydroxide (B78521) (KOH) | N-protected aziridines | DMSO | Substoichiometric base, 40°C | Improved yields |

Direct Carboxylation and Esterification at the Indole C-3 Position

Direct methods that install the carboxylate functionality at the C-3 position of the indole ring in a single strategic step offer increased atom economy and often circumvent the need for pre-functionalized substrates. These approaches include various transition-metal-catalyzed and metal-free protocols.

Palladium-Catalyzed Carbonylation/Alkoxycarbonylation Protocols

Palladium catalysis is a powerful tool for the direct C-H carbonylation of indoles to form indole-3-carboxylic acid derivatives. nih.govbeilstein-journals.org These reactions typically involve the use of carbon monoxide (CO) or a CO surrogate and a palladium catalyst. Both Pd(0) and Pd(II) based systems have been developed.

In one approach, the direct oxidative carbonylation of 2-alkynylaniline derivatives using a PdI2/KI catalytic system under a CO/air atmosphere yields indole-3-carboxylate esters. researchgate.net This method is effective for N-substituted 2-alkynylanilines. For N-unsubstituted variants, a protection-deprotection sequence is necessary. researchgate.net Another strategy involves the palladium-catalyzed carbonylation of indoles with CO and aromatic boronic acids to synthesize indol-3-yl aryl ketones, showcasing the versatility of palladium in C-3 functionalization. acs.orgfigshare.com The choice of catalyst, such as Pd(OAc)2 or Pd(tfa)2, along with an oxidant and appropriate solvent, is crucial for the reaction's success. nih.gov

Table 2: Palladium-Catalyzed C-3 Carbonylation of Indole Derivatives

| Catalyst System | Carbon Source | Substrate | Key Conditions | Product Type |

|---|---|---|---|---|

| PdI2/KI | CO/Air | 2-Alkynylanilines | 100°C, 20 atm | Indole-3-carboxylate esters |

| Pd(OAc)2/CuI | CO | Indoles and Alkynes | Iodine as oxidant, K2CO3 base, DMF, 90°C | 3-Ynones |

| Pd(tfa)2 | CO | Indoles | p-Benzoquinone oxidant, DMSO/MeOH, 0-15°C | Indole-3-carboxylate esters |

| Pd(OAc)2 | Mo(CO)6 | Nitrostyrenes | 1,10-phenanthroline ligand, DMF, 100°C | 3H-Indoles |

Rhodium-Catalyzed C-H Alkoxycarbonylation

Rhodium catalysts offer an alternative pathway for the alkoxycarbonylation of indole derivatives. Research has demonstrated the rhodium-catalyzed C(sp2)–H alkoxycarbonylation of indolines, which are precursors to indoles. nih.govacs.orgacs.orgresearchgate.net These methods can be advantageous as they may proceed under CO-free conditions, using safer carbonyl sources like dialkyl dicarbonates or carboxylic acid anhydrides. nih.govacs.orgacs.org

The reaction mechanism is proposed to involve the oxidative addition of the carbonyl source's C-O bond to a rhodium(I) center, followed by C-H activation at the indole ring to form a rhodacycle intermediate. nih.gov Reductive elimination then yields the carbonylated product and regenerates the active catalyst. nih.gov Catalysts such as [RhCl(CO)2]2 have proven to be optimal for these transformations, providing a straightforward protocol for synthesizing C7-carbonylated indolines, which can then be aromatized to the corresponding indoles. nih.govacs.org

Table 3: Rhodium-Catalyzed C-H Alkoxycarbonylation

| Catalyst | Carbonyl Source | Substrate | Key Conditions | Product Position |

|---|---|---|---|---|

| [RhCl(CO)2]2 | Diethyl dicarbonate | 1-(pyrimidin-2-yl)indoline | DMF, 100°C, 18h, Additive-free | C-7 |

| [Rh(cod)2]OTf | Diethyl dicarbonate | 1-(pyrimidin-2-yl)indoline | 100°C, 18h | C-7 |

| [RhCl(CO)2]2 | Carboxylic Acid Anhydrides | Indolines | DMF, 80°C, 24h, Additive-free | C-7 (Acylation) |

Copper-Catalyzed Cascade Processes for Indole-2-Carboxylate (B1230498) Esters (Comparative Methods)

For comparative purposes, it is insightful to examine methodologies for synthesizing regioisomers, such as indole-2-carboxylate esters. A highly efficient method for this is the copper-catalyzed cascade process. rsc.orgnih.govthieme-connect.com This approach provides a straightforward synthesis of indole-2-carboxylates from readily available 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. rsc.orgnih.govthieme-connect.com

A key advantage of this method is that it often proceeds under ligand-free conditions, simplifying the reaction setup. rsc.orgnih.gov The cascade involves condensation, coupling, and deformylation steps. rsc.org The reaction is tolerant of various functional groups on the aromatic ring and can be performed at room temperature for iodo-substrates or at elevated temperatures for less reactive bromo- and chloro-substrates. rsc.orgnih.gov This process stands in contrast to the C-3 functionalization methods, highlighting the role of the catalyst and starting materials in directing the regioselectivity of indole carboxylation.

Table 4: Copper-Catalyzed Synthesis of Indole-2-Carboxylate Esters

| Catalyst | Substrate 1 | Substrate 2 | Key Conditions | Product |

|---|---|---|---|---|

| Copper(I) (ligand-free) | 2-Iodo aryl aldehydes/ketones | Ethyl isocyanoacetate | Room Temperature | Indole-2-carboxylate esters |

| Copper(I) (ligand-free) | 2-Bromo/Chloro aryl aldehydes/ketones | Ethyl isocyanoacetate | Elevated Temperature | Indole-2-carboxylate esters |

Metal-Free Carbonylation and Functionalization Methods

To align with the principles of green chemistry, metal-free carbonylation methods have been developed. A notable example is the visible-light-induced carbonylation of indoles with phenols to synthesize aryl indole-3-carboxylates. bohrium.comacs.org This reaction avoids the use of transition metal catalysts by employing elementary iodine (I2) as an effective photosensitive initiator. bohrium.comacs.org

The process is believed to occur via a radical carbonylation mechanism. acs.org Under irradiation with visible light, such as from a white light-emitting diode (LED), the reaction proceeds smoothly to give a range of functionalized indole-3-carboxylates in moderate to good yields. acs.org This methodology is particularly valuable for its mild conditions and its applicability to the late-stage functionalization of complex molecules containing a phenol group. bohrium.comacs.org

Table 5: Metal-Free Visible-Light-Induced C-3 Carbonylation

| Initiator | Carbon Source | Substrates | Key Conditions | Product |

|---|---|---|---|---|

| Iodine (I2) | Mo(CO)6 | N-methyl indole, Phenol | K2CO3 base, 35 W white LED | Aryl indole-3-carboxylates |

C3-Functionalization using Chloroformates via N-Indolyl Triethylborate Intermediates

A general and direct method for the C-3 functionalization of free (N-H) indoles involves the use of N-indolyl triethylborate intermediates. nih.govacs.orgorganic-chemistry.org This strategy allows for the reaction of indoles with a range of readily available electrophiles, including chloroformates, to produce indole-3-carboxylic esters. nih.govacs.org

The reaction proceeds by first forming the N-indolyl triethylborate. This intermediate then reacts with an electrophile like methyl chloroformate or ethyl chloroformate, leading to the formation of the corresponding ester at the C-3 position in excellent yields. The reaction occurs smoothly under mild conditions and demonstrates broad compatibility with various substituents on the indole ring. nih.govacs.org This method is highly practical for accessing not only indole-3-carboxylic esters but also 3-acylindoles and other 3-substituted indoles. nih.govresearchgate.net

Table 6: C3-Functionalization via N-Indolyl Triethylborate Intermediates

| Intermediate | Electrophile | Key Conditions | Product Type | Yield |

|---|---|---|---|---|

| N-Indolyl Triethylborate | Acid Chlorides | Mild conditions | 3-Acylindoles | Up to 93% |

| N-Indolyl Triethylborate | Chloroformates (e.g., Methyl Chloroformate) | Mild conditions | Indole-3-carboxylic esters | >90% |

| N-Indolyl Triethylborate | Thionyl Chloride | Mild conditions | Indole-3-sulfinic Acids | High |

| N-Indolyl Triethylborate | Methylsulfonyl Chloride | Mild conditions | 3-(Methylsulfonyl)indoles | High |

Table of Compounds

Domino and Multicomponent Reaction Strategies for Indole-3-Carboxylate Esters

A novel and efficient approach for synthesizing 1,2,5-trisubstituted 1H-indole-3-carboxylic esters utilizes an anionic [3+2] cyclization strategy. mdpi.com This one-pot method involves the reaction of imines with the anion derived from an SNAr-activated methyl (2-fluorophenyl)acetate derivative. mdpi.com

The general mechanism proceeds through three key steps:

Anion Addition: The process is initiated by the addition of the ester anion to the carbon-nitrogen double bond of an imine. mdpi.com

SNAr Cyclization: The nitrogen atom of the resulting adduct then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to displace the activating group (e.g., fluorine) on the aromatic ring, leading to ring closure. mdpi.com

Aromatization: The final step involves aromatization, often through air oxidation, to yield the stable indole-3-carboxylate product. mdpi.com

This methodology is effective for producing a variety of substituted indole-3-carboxylates. For instance, reacting imines derived from various aldehydes and primary amines with methyl 2-(2-fluoro-5-nitrophenyl)acetate in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) has yielded numerous examples of these compounds. mdpi.com

| Starting Aldehyde | Starting Amine | Resulting N-Substituent | Resulting C2-Substituent |

|---|---|---|---|

| Benzaldehyde | Isobutylamine | Isobutyl | Phenyl |

| Acetaldehyde | Benzylamine | Benzyl | Methyl |

| Benzaldehyde | Phenethylamine | Phenethyl | Phenyl |

| 4-Methoxybenzaldehyde | Phenethylamine | Phenethyl | 4-Methoxyphenyl |

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for rapidly generating molecular diversity. nih.govsemanticscholar.org A novel application of this reaction involves the use of indole-N-carboxylic acids as the acidic component. nih.govuc.pt These starting materials can be readily prepared from the corresponding indoles and carbon dioxide. nih.gov

The reaction brings together an aldehyde, an amine, an isocyanide, and an indole-N-carboxylic acid in a one-pot synthesis. nih.gov However, it is important to note that this specific multicomponent reaction does not directly yield indole-3-carboxylate esters. Instead, it produces indole carboxamide amino amides. nih.govresearchgate.net The indole-N-carboxylic acid acts as a transient N-protecting group that is ultimately transferred during the reaction sequence.

This methodology provides efficient access to indole-tethered peptide-like structures, demonstrating high atom economy and proceeding under mild conditions. nih.govresearchgate.net The scalability of this reaction has been demonstrated, and the resulting products can be further transformed into new indole derivatives. nih.gov

Flow Chemistry Applications for Scalable Indole-3-Carboxylate Synthesis

Flow chemistry has emerged as a robust technology for the scalable and on-demand synthesis of chemical compounds, offering advantages in safety, efficiency, and process control compared to traditional batch methods. nih.govwiley-vch.de A concise flow synthesis of indole-3-carboxylic esters has been developed, showcasing the power of this approach for producing these valuable intermediates at scale. nih.gov

One such synthesis involves a two-step sequence starting from a 2-chloronitrobenzene derivative and ethyl cyanoacetate. nih.gov

SNAr Reaction: The first step is a base-mediated nucleophilic aromatic substitution (SNAr) reaction. A solution of the base (e.g., DBU) and ethyl cyanoacetate are mixed in a flow reactor and then combined with a stream of the 2-chloronitrobenzene derivative. nih.gov This reaction can be optimized for temperature, concentration, and residence time to achieve quantitative conversion. nih.gov

Reductive Cyclization: The output from the first step is then subjected to a reductive cyclization. This is typically performed using a continuous flow hydrogenation reactor, such as an H-cube system, packed with a catalyst like Palladium on Carbon (Pd/C). nih.gov The nitro group is reduced to an amine, which subsequently cyclizes to form the indole ring. nih.gov

This method allows for the rapid and safe production of indole-3-carboxylate esters. For example, the synthesis of an ethyl indole-3-carboxylate was successfully scaled up, demonstrating a throughput of several grams per hour. nih.gov The process benefits from precise control over reaction parameters, leading to high yields and purity. nih.gov

| Entry | Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Catalyst | Conversion (%) | Throughput (mmol/h) |

|---|---|---|---|---|---|---|

| 1 | 0.4 | 50 | Full H2 | 10% Pd/C | 100 | 4.8 |

| 2 | 0.7 | 50 | Full H2 | 10% Pd/C | 100 | 8.4 |

| 3 | 1.0 | 70 | Full H2 | 10% Pd/C | 100 | 12.0 |

| 4 | 1.3 | 70 | Full H2 | 10% Pd/C | 100 | 15.6 |

Mechanistic Elucidation of Synthetic and Transformation Pathways

Electron Density Distribution and Preferential Reactivity of the Indole (B1671886) Ring System

The indole scaffold is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. quora.comwikipedia.org The distribution of electron density in this system is not uniform. The nitrogen atom's lone pair of electrons participates in the aromatic π-system, leading to a significant increase in electron density within the pyrrole moiety, particularly at the C-3 position. pageplace.deresearchgate.net Molecular orbital calculations confirm that the highest occupied molecular orbital (HOMO) has the largest coefficient at C-3, rendering it the most nucleophilic center and the most reactive position for electrophilic aromatic substitution. pageplace.de This inherent electronic characteristic dictates that electrophiles will preferentially attack this site, a reactivity that is reported to be 10¹³ times greater than that of benzene. wikipedia.org

While the C-3 position is the most electron-rich, the pyrrole ring as a whole is more activated towards electrophilic attack than the benzene ring. quimicaorganica.org Following C-3, the C-2 position is the next most reactive site within the pyrrole ring. Electrophilic substitution on the benzene portion of the indole generally only occurs when the N-1, C-2, and C-3 positions are already substituted. wikipedia.org However, under strongly acidic conditions that lead to the exhaustive protonation of C-3, electrophilic attack can be redirected to the C-5 position on the carbocyclic ring. wikipedia.org

Table 1: Calculated Electron Densities of the Indole Ring

| Position | π-Electron Density | Total Atomic Electron Density |

|---|---|---|

| N-1 | 1.53 | 7.33 |

| C-2 | 1.04 | 5.94 |

| C-3 | 1.22 | 6.12 |

| C-4 | 1.05 | 5.99 |

| C-5 | 1.06 | 6.00 |

| C-6 | 1.05 | 6.00 |

| C-7 | 1.04 | 5.98 |

Detailed Analysis of Electrophilic Substitution Mechanisms at Indole C-3

The mechanism of electrophilic substitution at the C-3 position of indole is a two-step process, analogous to the general mechanism for electrophilic aromatic substitution.

Formation of the Sigma Complex (Arenium Ion) : In the initial step, the electrophile (E⁺) attacks the electron-rich C-3 carbon. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The key to the preferential attack at C-3 lies in the stability of this intermediate. When the attack occurs at C-3, the positive charge is delocalized over the C-2 atom and the nitrogen atom without disrupting the aromaticity of the fused benzene ring. quora.com This is a more stable arrangement compared to the intermediate formed from an attack at C-2, where stabilization would involve disrupting the benzene sextet.

Deprotonation and Aromatization : In the second step, a base removes the proton from the C-3 position, restoring the aromatic system and yielding the 3-substituted indole product. This step is typically fast. quora.com

Common electrophilic substitution reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions all proceed via this fundamental mechanism. researchgate.netquimicaorganica.org For instance, the Vilsmeier-Haack formylation, which introduces a formyl group at C-3, occurs readily at room temperature, underscoring the high reactivity of this position. wikipedia.org

Role of Transition Metal Catalysis in C-H Functionalization of Indoles

While the inherent reactivity of indole favors C-3 substitution, achieving functionalization at other positions (C-2, and C-4 through C-7) often requires more advanced synthetic strategies. Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the regioselective functionalization of indoles. rsc.orgnih.govrsc.org Catalysts based on palladium, rhodium, ruthenium, copper, and cobalt have been extensively studied for this purpose. nih.govbohrium.com

These methods often employ a directing group (DG) attached to the indole nitrogen or another position. The directing group coordinates to the metal center, bringing it in close proximity to a specific C-H bond and enabling site-selective activation and subsequent functionalization, such as arylation, alkenylation, or acylation. rsc.orgacs.org

Oxidative carbonylation is a valuable method for synthesizing indole carboxylic acid derivatives. beilstein-journals.org Palladium(II) catalysts are frequently used to facilitate these transformations. A general mechanistic cycle for the Pd(II)-catalyzed oxidative carbonylation of an indole, for example to form a methyl carboxylate, involves several key steps:

C-H Activation/Palladation : The catalytic cycle often begins with the C-H activation of the indole ring by the Pd(II) species to form a palladacycle intermediate. The regioselectivity of this step can be controlled by the inherent reactivity of the indole or by a directing group.

CO Insertion : Carbon monoxide (CO) then inserts into the palladium-carbon bond of the palladacycle. This migratory insertion step forms an indoloyl-palladium complex.

Alcoholysis : The acyl-palladium species reacts with an alcohol (e.g., methanol) to generate the corresponding ester product (e.g., Methyl 1-ethylindole-3-carboxylate).

Reductive Elimination & Catalyst Regeneration : The active Pd(II) catalyst is regenerated by an oxidant (e.g., p-benzoquinone, Cu(II) salts), which facilitates the reductive elimination of the product and re-oxidizes the resulting Pd(0) back to Pd(II). beilstein-journals.org

In some cases, the reaction can proceed through a carbonylative heterocyclization pathway, where a suitably substituted aniline (B41778) derivative undergoes cyclization and carbonylation in a single pot. beilstein-journals.orgresearchgate.net

Palladium-catalyzed C-H arylation is a cornerstone of modern indole chemistry. The mechanism can vary depending on the position being functionalized and the specific catalytic system.

C-2 Arylation : For the direct arylation at the C-2 position of N-substituted indoles, mechanistic studies suggest a pathway that does not involve simple electrophilic palladation. Kinetic data, including a first-order dependence on both the indole and the catalyst but zero-order on the aryl halide, point to a rate-determining step occurring after the oxidative addition of the aryl halide to the Pd(0) catalyst. acs.org The proposed mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base. acs.orgthieme-connect.com

C-7 Arylation : Achieving arylation at the sterically hindered C-7 position typically requires a directing group strategy. For instance, a phosphinoyl directing group on the indole nitrogen can effectively direct palladium to the C-7 position. The mechanism involves the formation of a six-membered palladacycle intermediate, followed by reaction with an arylboronic acid (as in a Suzuki-type coupling) to yield the C-7 arylated product. acs.orgnih.gov

C-H/C-H Cross-Coupling : More advanced methods involve the direct cross-coupling of two different C-H bonds. For example, the palladium-catalyzed oxidative C-H/C-H arylation of indoles with arenes avoids the need for pre-functionalized coupling partners.

Investigation of Radical and Ionic Pathways in Cyclization Reactions

Cyclization reactions provide a powerful means to construct the indole core itself. Both radical and ionic pathways have been successfully exploited.

Radical Cyclization : Radical cyclizations offer a complementary approach to traditional methods. A common strategy involves the generation of a radical on a side chain attached to the benzene ring, which then attacks the nitrogen or an adjacent position. For instance, the tin-mediated radical cyclization of an o-alkenylphenyl isocyanide proceeds via a 5-exo-trig cyclization of an imidoyl radical intermediate to form a 2-stannyl-3-substituted indole. nih.gov This intermediate can be further functionalized. Other methods utilize visible-light photoredox catalysis to generate the necessary radical species under mild conditions. mdpi.com

Ionic Cyclization : Ionic cyclization pathways are prevalent in classic indole syntheses like the Fischer, Bischler, and Madelung syntheses. More contemporary examples include Lewis acid-promoted cycloisomerization of N-imidoyl-2-alkynylanilines, which proceeds through a 5-endo-dig cyclization. thieme-connect.com Another powerful method is the intramolecular Friedel-Crafts type reaction, where an electrophilic center on a side chain is attacked by the electron-rich indole nucleus. researchgate.net Iodine-mediated cyclization of enamines represents another transition-metal-free approach, proceeding through an iodocyclization pathway to form 3H-indoles. acs.org

Influence of N-Substituents on Regioselectivity and Reaction Kinetics

The substituent at the N-1 position of the indole ring exerts a profound influence on both the regioselectivity and the rate of various reactions.

Steric Effects : Bulky N-substituents can sterically hinder attack at the C-2 and C-7 positions, thereby enhancing selectivity for other sites.

Electronic Effects : The electronic nature of the N-substituent is critical. Electron-withdrawing groups (EWGs), such as tosyl (Ts) or methoxycarbonyl, decrease the nucleophilicity of the indole ring system. This deactivation can alter the preferred reaction pathway. For example, in some palladium-catalyzed alkenylation reactions, N-tosylindole favors C-3 product formation, while N-methoxycarbonylindole gives the C-2 product under identical conditions. nih.gov This highlights how the N-substituent can influence the rate-determining step of the catalytic cycle.

Directing Group Capability : Many N-substituents can also function as directing groups in metal-catalyzed C-H functionalization, as discussed previously. Groups like pyridyl, picolinamide, or even removable N-alkoxyacyl groups can chelate to the metal center, overriding the inherent reactivity of the indole and directing functionalization to otherwise inaccessible positions like C-2, C-4, or C-7. acs.orgnih.gov The choice of N-substituent can therefore be a strategic decision to control the outcome of a reaction, enabling the synthesis of a diverse array of substituted indole derivatives.

Decarboxylative Reaction Mechanisms

The decarboxylation of indole-3-carboxylates, such as this compound, is a significant transformation that typically proceeds following hydrolysis of the ester to the corresponding carboxylic acid, 1-ethylindole-3-carboxylic acid. The removal of the carboxyl group from the C3 position of the indole ring is a key step in the synthesis of various indole derivatives. The mechanism of this transformation can vary depending on the reaction conditions, including the presence of catalysts, the solvent system, and the temperature. Research has primarily focused on the decarboxylation of indole-3-carboxylic acids in general, with specific studies on N-substituted analogs providing insight into the electronic effects on the reaction mechanism.

Under metal-free conditions, the decarboxylation of indole-3-carboxylic acids can be achieved effectively. researchgate.nettandfonline.com Studies have demonstrated that basic conditions, either catalyzed by potassium carbonate (K₂CO₃) or promoted by a solvent like acetonitrile, facilitate the smooth removal of carbon dioxide to yield the corresponding indole. researchgate.nettandfonline.com The proposed mechanism in these cases involves the formation of a carboxylate anion, followed by the elimination of CO₂. The stability of the resulting C3-anion of the indole ring is a crucial factor in this process.

Transition metal catalysis offers another prominent pathway for decarboxylation, often coupled with a subsequent functionalization reaction. For instance, gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols has been developed as an efficient route to 3-benzylindoles. acs.org Mechanistic investigations, including Hammett studies, reveal a negative ρ value, which suggests a buildup of positive charge on the indole ring during the transition state of the reaction. researchgate.netacs.org This indicates that the indole nucleus participates electronically in stabilizing the transition state. A kinetic solvent isotope effect (KSIE) of 2.7, observed when comparing reaction rates in H₂O and D₂O, further supports the proposed mechanism involving proton transfer. researchgate.net

Furthermore, the electronic nature of the substituent on the indole nitrogen influences the reaction rate. For example, the C3-benzylation of 1-methylindole-3-carboxylic acid proceeds faster than that of the unsubstituted indole-3-carboxylic acid. acs.org This observation reinforces the concept of positive charge accumulation on the indole ring in the transition state, as the electron-donating methyl group helps to stabilize this charge.

The table below summarizes findings from studies on the decarboxylation of various indole-3-carboxylic acid derivatives, which provides a framework for understanding the potential reactivity of 1-ethylindole-3-carboxylic acid under similar conditions.

| Substrate | Conditions | Catalyst/Promoter | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole-3-carboxylic acids | Basic | K₂CO₃ or Acetonitrile | Corresponding Indoles | Good to Excellent | researchgate.nettandfonline.com |

| 1-Methylindole-3-carboxylic acid | Coupling with Benzhydrol in Water, 120 °C | Gold(III)/TPPMS | 3-Benzhydryl-1-methylindole | - | acs.org |

| Indole-3-carboxylic acid | Coupling with Benzhydrol in Water, 120 °C | Gold(III)/TPPMS | 3-Benzhydryl-1H-indole | - | acs.org |

| Aryl Carboxylic Acids | Visible Light | Photoredox Catalyst | Corresponding Halides (Halodecarboxylation) | - | princeton.edu |

Advanced Reactivity and Derivatization of Indole 3 Carboxylate Esters

Ester Hydrolysis and Decarboxylation Pathways

The ester and carboxylic acid functionalities at the C3 position of the indole (B1671886) ring are pivotal in the reactivity of these compounds.

Ester hydrolysis of indole-3-carboxylates can be achieved under both acidic and basic conditions to yield the corresponding indole-3-carboxylic acid. guidechem.comlibretexts.org Basic hydrolysis, also known as saponification, typically involves treatment with an aqueous base like sodium hydroxide (B78521). libretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is initiated by protonation of the carbonyl oxygen. libretexts.orgyoutube.com Studies on indole-3-acetic acid esters have shown that hydrolysis can occur even under mildly alkaline conditions (pH 9 or above) over a few hours. researchgate.netnih.gov

Indole-3-carboxylic acids can undergo decarboxylation to form the corresponding indole. This reaction can be facilitated under various conditions, including thermal, acid-catalyzed, and metal-free basic conditions. tandfonline.comresearchgate.netrsc.orgtandfonline.comresearchgate.net Metal-free decarboxylation has been achieved using potassium carbonate or under acetonitrile-promoted basic conditions, offering an efficient method for this transformation. tandfonline.comresearchgate.nettandfonline.com The proposed mechanism involves the formation of an indole-3-carboxylate (B1236618) anion, which can then decarboxylate directly to a carbanion intermediate that is subsequently protonated. tandfonline.com Acid-catalyzed decarboxylation proceeds via an A–SE2 mechanism involving a zwitterionic intermediate. rsc.org

A gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols in water has also been developed, providing a direct route to C3-benzylated indoles. acs.org This reaction suggests a buildup of positive charge on the indole ring in the transition state. acs.org

| Reaction | Conditions | Product | Reference |

| Ester Hydrolysis | Aqueous acid or base | Indole-3-carboxylic acid | guidechem.comlibretexts.org |

| Decarboxylation | K2CO3 or acetonitrile/base | Indole | tandfonline.comresearchgate.nettandfonline.com |

| Acid-Catalyzed Decarboxylation | Aqueous acid | Indole | rsc.org |

| Gold(III)-Catalyzed Decarboxylative Coupling | AuCl4Na·2H2O, TPPMS, water | 3-Benzylindole | acs.org |

Functional Group Transformations on the Ester Moiety

The ester group of Methyl 1-ethylindole-3-carboxylate is a reactive site that can be readily converted into other functional groups.

Reductions to Corresponding Alcohols

The ester group of indole-3-carboxylates can be reduced to the corresponding primary alcohol, 3-hydroxymethylindole. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4). More recently, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH3) has emerged as a milder and more selective method for the reduction of carboxylic acids and their derivatives to alcohols. nih.gov This method has been shown to be effective for various substrates, including those with heterocyclic moieties like indole. nih.gov

Amidation Reactions and Related Transformations

The direct conversion of esters to amides is a valuable transformation in organic synthesis. Nickel-catalyzed cross-coupling reactions of methyl esters with amines provide a pathway for this conversion. mdpi.com A proposed mechanism for this reaction involves the oxidative addition of the catalyst to the C-O bond of the ester, followed by intramolecular proton transfer and reductive elimination to yield the amide. mdpi.com

Direct C3-amidation of indoles can also be achieved using electrophilic N-benzenesulfonyloxyamides in the presence of zinc chloride (ZnCl2). nih.gov This method provides a direct route to 3-aminoindoles, which are important biological motifs. nih.gov The reaction is sensitive to the electronic nature of the indole ring, with electron-donating groups generally favoring the reaction and electron-withdrawing groups hindering it. nih.gov

| Transformation | Reagents | Product | Reference |

| Reduction | LiAlH4 or Mn(I)/PhSiH3 | 3-Hydroxymethylindole | nih.gov |

| Amidation (from ester) | Amine, Ni catalyst | Indole-3-carboxamide | mdpi.com |

| Direct C3-Amidation (from indole) | N-Benzenesulfonyloxyamide, ZnCl2 | 3-Amidoindole | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Indole System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. pearson.com The reaction typically occurs at the C3 position due to the stability of the resulting intermediate, which does not disrupt the aromaticity of the fused benzene ring. pearson.comic.ac.uk However, when the C3 position is substituted, as in this compound, electrophilic substitution can be directed to the benzene portion of the indole ring.

The directing effects of the substituents on the indole ring play a crucial role in determining the position of electrophilic attack. The ester group at C3 is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring and can influence the regioselectivity of substitution on the benzene ring.

A notable example is the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid, which yields methyl 5,6-dibromoindole-3-carboxylate. rsc.org This reaction highlights the ability to selectively functionalize the benzene ring of the indole system.

The Vilsmeier-Haack reaction, a classic method for formylation of electron-rich aromatic rings, can also be applied to indoles. orgsyn.org While typically targeting the C3 position, catalytic versions of this reaction have been developed that tolerate various functional groups on the indole ring. orgsyn.org

| Reaction | Electrophile Source | Position of Substitution | Reference |

| Bromination | Bromine in acetic acid | C5 and C6 | rsc.org |

| Formylation (Vilsmeier-Haack) | DMF, POCl3 (or catalytic equivalent) | Typically C3 | orgsyn.org |

Selective Cross-Coupling Reactions at Various Indole Ring Positions (C2, C4, C5, C6, C7)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective functionalization of the indole ring at various positions.

While the C3 position is the most reactive towards electrophiles, C–H functionalization at other positions can be achieved using directing groups. For instance, Pd(II)-catalyzed C4-arylation of free (NH) indoles with a formyl directing group at C3 has been demonstrated. nih.gov Interestingly, when an acetyl group is used as the directing group at C3, a domino C4-arylation/3,2-carbonyl migration occurs. nih.gov

Functionalization of indole-3-carboxylic acid or its methyl ester with aryl iodides using a Pd(II)-catalyst system can lead to decarboxylation followed by C2-arylation. nih.gov

The development of various synthetic strategies allows for the introduction of substituents at different positions of the indole ring, which is crucial for the synthesis of complex molecules and for structure-activity relationship studies. researchgate.net

Ring-Opening and Rearrangement Processes of Indole-3-Carboxylates

Under certain conditions, the indole ring of indole-3-carboxylates can undergo ring-opening and rearrangement reactions.

One interesting rearrangement involves the migration of a carboxamide group from the C3 to the C2 position. When 1-methylindole-3-carboxamides react with substituted propargyl alcohols, they can afford lactams through a [4+3]-annulation and carboxamide group migration. nih.gov Similarly, decarboxylative cyclization of 1-methylindole-3-carboxylic acids with substituted propargyl alcohols can lead to 3,4-dihydrocyclopentaindoles, demonstrating a 3- to 2-carboxylate migration. nih.gov

The indole ring itself is generally stable, but its functionalization can lead to unexpected rearrangements, highlighting the complex reactivity of this heterocyclic system.

Spectroscopic and Structural Elucidation of Indole 3 Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed picture of the molecular connectivity and environment of each atom can be constructed.

The proton NMR (¹H NMR) spectrum of Methyl 1-ethylindole-3-carboxylate provides specific information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between adjacent protons.

The ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, would show distinct signals for the ethyl group protons, the aromatic protons of the indole (B1671886) ring, and the methyl ester protons. The N-ethyl group protons would appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a characteristic pattern for an ethyl group. The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) would typically appear as a complex multiplet in the downfield region. The proton at the 2-position of the indole ring (H-2) is a singlet, and the protons of the methyl ester group (-OCH₃) also appear as a sharp singlet.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8 | s | - |

| H-4 | ~8.1 | d | ~8.0 |

| H-5 | ~7.3 | t | ~7.5 |

| H-6 | ~7.2 | t | ~7.5 |

| H-7 | ~7.4 | d | ~8.0 |

| N-CH₂ | ~4.2 | q | ~7.2 |

| N-CH₂-CH₃ | ~1.5 | t | ~7.2 |

| O-CH₃ | ~3.9 | s | - |

Note: These are estimated values and may vary based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) analysis is often used in conjunction with the standard ¹³C NMR spectrum to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The ¹³C NMR spectrum of this compound would show signals for the two carbons of the ethyl group, the eight carbons of the indole ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The carbonyl carbon is typically the most downfield signal.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT Information |

|---|---|---|

| C=O | ~165 | Quaternary |

| C-2 | ~128 | Methine (CH) |

| C-3 | ~105 | Quaternary |

| C-3a | ~136 | Quaternary |

| C-4 | ~122 | Methine (CH) |

| C-5 | ~121 | Methine (CH) |

| C-6 | ~120 | Methine (CH) |

| C-7 | ~110 | Methine (CH) |

| C-7a | ~126 | Quaternary |

| N-CH₂ | ~42 | Methylene (CH₂) |

| N-CH₂-CH₃ | ~15 | Methyl (CH₃) |

| O-CH₃ | ~51 | Methyl (CH₃) |

Note: These are estimated values and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, such as the connectivity within the ethyl group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation from the N-CH₂ protons to the C-2 and C-7a carbons of the indole ring, or from the O-CH₃ protons to the carbonyl carbon, thus confirming the ester linkage and the position of the ethyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the key characteristic absorption bands would include:

A strong absorption band around 1700-1720 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester group.

Absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic indole ring.

C-H stretching vibrations for the aromatic and aliphatic (ethyl and methyl) groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ , respectively.

A strong C-O stretching band for the ester linkage would appear in the 1300-1100 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1710 | C=O Stretch (strong) | Ester |

| ~3100-3000 | C-H Stretch (aromatic) | Indole Ring |

| ~3000-2850 | C-H Stretch (aliphatic) | Ethyl, Methyl |

| ~1600-1450 | C=C Stretch | Indole Ring |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and can provide clues about the molecule's structure.

The molecular formula for this compound is C₁₂H₁₃NO₂. Its exact molecular weight is 203.0946 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 203.

The fragmentation pattern would likely involve the loss of the ester group components. Key fragments could include:

Loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z 172 .

Loss of the entire methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 144 .

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion to yield a fragment at m/z 174 .

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 203 | [M]⁺ (Molecular Ion) |

| 174 | [M - C₂H₅]⁺ |

| 172 | [M - OCH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the extent of conjugation. The indole ring system is a chromophore that absorbs UV light.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption bands related to the π → π* electronic transitions within the conjugated indole system. The presence of the carboxylate group at the 3-position extends the conjugation, influencing the position and intensity of the absorption maxima (λ_max). One would expect to see strong absorptions in the range of 220-300 nm .

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

While a specific crystallographic study for this compound is not widely available in the primary literature, extensive research on closely related analogs, such as Methyl 1-methyl-1H-indole-3-carboxylate, provides a robust model for its expected solid-state structure.

The crystal structure of the analogous Methyl 1-methyl-1H-indole-3-carboxylate reveals a planar molecule. researchgate.net The planarity of the indole ring system is a key feature, with the substituents lying close to this plane. In the case of the 1-ethyl derivative, the ethyl group is also expected to be situated within or very close to the plane of the aromatic system.

The packing of these molecules in the crystal is stabilized by a network of intermolecular interactions. Notably, weak non-classical C—H···O hydrogen bonds are significant. nuph.edu.ua In the methyl analog, these interactions link the molecules to form a sheet-like structure. researchgate.net It is anticipated that this compound would exhibit similar C—H···O hydrogen bonding, where the oxygen atoms of the carboxylate group act as hydrogen bond acceptors.

Additionally, C—H···π stacking interactions are observed, contributing to the stability of the crystal packing. researchgate.net These interactions involve a hydrogen atom from one molecule interacting with the π-electron cloud of the indole ring of a neighboring molecule. The table below summarizes the crystallographic data for the analogous Methyl 1-methyl-1H-indole-3-carboxylate, which serves as a predictive model for the ethyl derivative.

Table 1: Crystallographic Data for the Analogous Methyl 1-methyl-1H-indole-3-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 6.865 (2) |

| b (Å) | 16.529 (5) |

| c (Å) | 8.271 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 938.8 (5) |

| Z | 4 |

Data sourced from a study on Methyl 1-methyl-1H-indole-3-carboxylate. researchgate.net

Advanced Spectroscopic Probes for Electronic Structure Investigations

To understand the electronic properties of molecules, advanced spectroscopic techniques are employed. These methods provide information on the energy levels of molecular orbitals and the distribution of electrons within the molecule.

UV-Photoelectron Spectroscopy (UV-PES) is an experimental technique that measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy ultraviolet photons. acs.orgnih.gov This information is directly related to the binding energies of the electrons in their molecular orbitals, providing a map of the occupied orbital energy levels. The technique is invaluable for characterizing the electronic structure of molecules. acs.orgnih.gov

For the indole scaffold, which forms the core of this compound, UV-PES studies reveal detailed information about its molecular orbitals. acs.orgnih.gov The photoelectron spectrum of the parent indole molecule shows a series of bands, each corresponding to the ionization from a specific molecular orbital. acs.orgnih.gov

The highest occupied molecular orbital (HOMO) of indole is of π symmetry, and its ionization energy is found to be approximately 7.9 eV. acs.orgnih.govacs.orgnih.gov The subsequent occupied molecular orbitals (HOMO-1, HOMO-2, etc.) also have distinct ionization energies, which have been assigned through a combination of experimental data and theoretical calculations. acs.orgnih.gov

In this compound, the electronic structure of the indole core is perturbed by the presence of the 1-ethyl and 3-carboxylate substituents. The ethyl group at the N1 position is an electron-donating group, which would be expected to raise the energy of the HOMO and thus lower its ionization energy. Conversely, the methyl carboxylate group at the C3 position is an electron-withdrawing group, which would tend to lower the energy of the molecular orbitals and increase their ionization energies. The interplay of these two opposing electronic effects will determine the final ionization energies of the molecule.

A detailed UV-PES study of this compound would be necessary to precisely determine these values. However, based on the foundational data from indole, the character of the highest occupied molecular orbitals is expected to be predominantly of π-type, localized on the indole ring system.

Table 2: Experimental Vertical Ionization Energies for the Outermost Orbitals of Indole

| Molecular Orbital | Ionization Energy (eV) | Symmetry |

|---|---|---|

| HOMO | 7.9 | π (A″) |

| HOMO-1 | 8.5 | π (A″) |

| HOMO-2 | 9.9 | π (A″) |

| HOMO-3 | 11.05 | π (A″) |

Data represents the parent indole molecule and serves as a baseline for substituted derivatives. acs.orgnih.gov

Computational and Theoretical Investigations of Indole 3 Carboxylate Systems

Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide range of molecular properties from first principles. For indole (B1671886) systems, methods like DFT, particularly with the B3LYP functional, have proven effective in providing reliable results for geometry, vibrational frequencies, and electronic characteristics. researchgate.net These computational studies are often performed using extensive basis sets, such as 6-311++G(d,p), to ensure a high level of theoretical accuracy. ijrar.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Methyl 1-ethylindole-3-carboxylate, these calculations would reveal key bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Systems)

| Parameter | Bond/Angle | Predicted Value | Significance |

| Bond Length | C=O | ~1.22 Å | Typical double bond character. |

| Bond Length | C2-C3 | ~1.38 Å | Partial double bond character within the pyrrole (B145914) ring. |

| Bond Length | N1-C2 | ~1.37 Å | Standard bond length in a heterocyclic amine. |

| Bond Length | N1-C(ethyl) | ~1.47 Å | Typical single bond between nitrogen and an sp3 carbon. |

| Bond Angle | O=C-O | ~125° | sp2 hybridized carbon in the ester group. |

| Bond Angle | C2-N1-C9 | ~108° | Angle within the five-membered pyrrole ring. |

Note: These values are illustrative and based on DFT calculations of similar indole carboxylate structures.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For indole derivatives, the HOMO is typically localized over the π-system of the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is often distributed over the carboxylate group and the adjacent pyrrole ring, highlighting the electron-accepting region of the molecule. bohrium.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will be more reactive. researchgate.net

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value (eV) | Description |

| HOMO Energy | ~ -6.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

Note: Values are representative for indole systems and obtained from DFT calculations.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of particular functional groups. ijrar.org These calculated spectra can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure.

For this compound, key vibrational modes would include:

C=O stretching of the ester group, expected in the region of 1700-1720 cm⁻¹.

C-H stretching vibrations of the aromatic indole ring and the aliphatic ethyl and methyl groups, typically found between 2900-3100 cm⁻¹.

N-H stretching would be absent due to the ethyl substituent on the indole nitrogen.

C-N stretching and ring vibrations, which occur at lower frequencies.

Computational analysis allows for the detailed assignment of these bands based on the Potential Energy Distribution (PED). bohrium.com

Beyond stable molecules, quantum chemical calculations can be used to explore chemical reaction pathways. This involves locating and characterizing transition states, which are the high-energy structures that connect reactants to products. By calculating the energy of these transition states, chemists can predict the activation energy of a reaction, providing insight into its kinetics and mechanism. This is a powerful tool for understanding how this compound might be synthesized or how it participates in further chemical transformations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions.

Red : Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue : Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green : Represents neutral or weakly charged regions.

For this compound, an MEP map would show a significant negative potential (red) around the carbonyl oxygen of the ester group, making it a primary site for hydrogen bonding and interactions with electrophiles. researchgate.netnih.gov The indole nitrogen, despite being part of an aromatic system, also contributes to the electronic landscape. The hydrogen atoms on the aromatic ring and the ethyl group would exhibit a positive potential (blue), indicating their electrophilic character. bohrium.com MEP analysis is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. uni-muenchen.de

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity based on the interaction of the HOMO and LUMO. wikipedia.org Developed by Kenichi Fukui, the theory posits that the most significant interactions occur between the HOMO of one molecule and the LUMO of another. pku.edu.cn

The application of FMO theory to this compound allows for predictions of its reactivity:

Nucleophilic Character : The energy and distribution of the HOMO indicate that the indole ring is nucleophilic and will react with electrophiles.

Electrophilic Character : The energy and distribution of the LUMO, particularly around the carboxylate group, suggest this part of the molecule can accept electrons from nucleophiles.

Pericyclic Reactions : In reactions like cycloadditions, the symmetry and overlap of the frontier orbitals of the indole system and a reacting partner determine whether the reaction is allowed and what products will be formed. nih.gov

By analyzing the energies and spatial arrangements of the HOMO and LUMO, FMO theory provides a powerful, qualitative tool for rationalizing and predicting the chemical behavior of this compound. libretexts.org

Molecular Docking Studies (Focused on Ligand-Target Interactions in Theoretical Models)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding potential biological activity.

In a recent study, the closely related Methyl Indole-3-Carboxylate (B1236618) (MIC) was investigated as a potential inhibitor for cervical cancer. scispace.com Molecular docking simulations predicted that MIC could effectively hinder the function of Mitogen-activated protein kinase 14 (MAPK14), an enzyme linked to cervical cancer. scispace.com The docking results for MIC provide a foundational model for how this compound might interact with a target. The primary interactions would likely involve the indole core and the carboxylate group, with the N-ethyl group influencing the orientation and fit within the binding pocket.

Studies on other indole derivatives further illuminate the types of interactions that govern their binding. For instance, docking studies of various indole derivatives against targets like the 3C-like protease (3CLpro) of SARS-CoV and Pim-1 kinase have been performed. nih.govnih.govphyschemres.orgnih.gov These studies consistently highlight the importance of the indole scaffold in forming key interactions, such as π-alkyl and π-π stacking with hydrophobic residues in the active site. physchemres.org For this compound, the ethyl group at the N1 position would likely enhance these hydrophobic interactions.

A summary of representative molecular docking studies on indole derivatives is presented below, illustrating common targets and findings.

| Ligand Class | Protein Target | Key Findings |

| Indole-3-Carboxylate Derivatives | Mitogen-activated protein kinase 14 (MAPK14) | Potential inhibitory activity, suggesting a role in cancer therapy. scispace.com |

| Isatin (B1672199) and Indole Derivatives | SARS-CoV 3CLpro | Identification of key structural features for viral inhibition. nih.govnih.gov |

| 3,5-Disubstituted Indole Derivatives | Pim-1 Kinase | Pi-Alkyl interactions with the hydrophobic pocket are crucial for binding. physchemres.orgnih.gov |

| Thiosemicarbazone-Indole Compounds | Androgen Receptor | Potential for prostate cancer treatment through receptor inhibition. nih.gov |

These studies collectively suggest that this compound would be a promising candidate for molecular docking simulations to explore its potential as an inhibitor for various enzymatic targets. The N-ethyl group would be a key modulator of binding affinity and selectivity compared to its N-methyl or N-unsubstituted counterparts.

Molecular Dynamics Simulations (for Conformational Dynamics and Ligand-Protein Complex Stability Analysis)

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-protein complexes. nih.gov While specific MD simulations for this compound are not published, studies on other indole derivatives demonstrate the power of this technique.

For example, MD simulations have been used to validate the results of molecular docking for indole derivatives targeting Pim-1 kinase and dihydrofolate reductase (DHFR). nih.govnih.gov These simulations, often run over nanoseconds, analyze the trajectory of the ligand within the binding site to confirm the stability of the predicted interactions. nih.govnih.gov Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues.

In a study on indole derivatives as Pim-1 inhibitors, MD simulations were performed to examine the stability of the interactions, particularly with the crucial residue Glu 121, confirming its vital role in binding. nih.gov Similarly, for potential DHFR inhibitors, MD simulations and subsequent binding free energy calculations (MM-GBSA) confirmed the stable attachment of indole-based ligands within the enzyme's binding pocket. nih.gov

Applying this methodology to a hypothetical complex of this compound with a target like MAPK14 would involve:

Docking: Initial placement of the ligand in the active site.

System Setup: Solvating the complex in a water box with appropriate ions.

Simulation: Running the MD simulation for a sufficient time to observe equilibrium behavior.

Analysis: Evaluating the stability of the ligand's position, the persistence of key hydrogen bonds and hydrophobic contacts, and any conformational changes in the protein.

This analysis would be critical for validating docking predictions and understanding the dynamic nature of the ligand-protein interaction, providing a more realistic view of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Emphasizing Chemical Descriptors and Structural Influences)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on various classes of indole derivatives to understand the structural requirements for specific biological activities. nih.govnih.govphyschemres.orgmdpi.com These studies typically involve calculating a range of molecular descriptors that quantify different aspects of a molecule's structure.

Key Classes of Descriptors in Indole QSAR Models:

Topological Descriptors: Describe the connectivity and branching of atoms (e.g., JGI2). nih.gov

Electronic Descriptors: Quantify the electronic properties, such as charge distribution (e.g., SHBd). nih.gov

Steric/Geometrical Descriptors: Relate to the size and shape of the molecule (e.g., SsCH3). nih.gov

Radial Distribution Function (RDF) Descriptors: Provide information about the interatomic distances in the 3D structure (e.g., RDF60p). nih.gov